molecular formula C15H15ClFNO B2819457 {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1096319-05-9

{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine

Cat. No.: B2819457
CAS No.: 1096319-05-9
M. Wt: 279.74
InChI Key: HADCWTIIKDZGAX-UHFFFAOYSA-N
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Description

{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine is a substituted benzylamine derivative characterized by a phenoxy ring bearing a 4-chloro-2-methyl substituent and a fluorinated phenyl group. Its molecular weight, purity (95% in some preparations), and synthetic pathways align with structurally related amines used in medicinal chemistry .

Properties

IUPAC Name

1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-10-7-12(16)3-5-14(10)19-15-6-4-13(17)8-11(15)9-18-2/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADCWTIIKDZGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-methylphenol with a suitable fluorinated benzyl halide under basic conditions to form the phenoxy intermediate.

    Substitution reaction: The phenoxy intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the amine group.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles or electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties could be leveraged to develop new materials with specific characteristics.

Mechanism of Action

The mechanism of action of {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and fluoro substituents can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

a. {[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

  • Structural Difference: Replaces the 4-chloro-2-methylphenoxy group with a 3,4-dichlorophenoxy moiety.
  • Impact: The dichloro substitution increases electron-withdrawing effects and lipophilicity (ClogP ~3.2 vs. This compound is available in high-purity forms (≥99%) for research .

b. {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

  • Structural Difference: Introduces a fluorine atom at the 3-position of the phenoxy ring alongside the 4-chloro group.
  • Impact : The fluorine atom adds steric and electronic modulation, increasing molecular weight (283.7 g/mol vs. ~269.7 g/mol for the target compound). This derivative exists as an oil, suggesting altered physical stability compared to crystalline analogs .

c. {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride

  • Structural Difference : Substitutes chlorine with bromine at the para position.
  • The hydrochloride salt improves aqueous solubility .
Modifications to the Amine Group

a. {1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride

  • Structural Difference : Replaces the benzyl methyl group with an ethyl chain.
  • Impact : The ethyl group increases lipophilicity (ClogP +0.5), which may prolong metabolic half-life but reduce selectivity due to steric bulk .

b. (2-Fluoro-4-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

  • Structural Difference : Incorporates a trifluoromethyl group and a benzimidazole scaffold.
  • This compound is reported to exhibit nanomolar affinity for kinase targets .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Purity Physical Form Key Substituent Effects
Target Compound ~269.7 95% Solid Balanced lipophilicity and solubility
{[2-(3,4-Dichlorophenoxy)-...} (3,16) 289.7 ≥99% Crystalline Enhanced lipophilicity, reduced solubility
{[2-(4-Bromophenoxy)-... hydrochloride (15) 346.63 95% Powder Increased molecular weight, salt form
{[2-(4-Chloro-3-fluorophenoxy)-...} (11) 283.7 N/A Oil Altered stability, higher ClogP

Biological Activity

The compound {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine , with the CAS number 1096319-05-9, is a small molecule that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C15H15ClFNO
  • Molecular Weight : 279.74 g/mol
  • IUPAC Name : 1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine
  • Appearance : Liquid
  • Storage Temperature : 4 °C
PropertyValue
Chemical FormulaC15H15ClFNO
Molecular Weight279.74 g/mol
IUPAC Name1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine
AppearanceLiquid
Storage Temperature4 °C

Research indicates that compounds similar to this compound may exhibit significant interactions with various biological targets, particularly in the context of neuropharmacology. For instance, studies have shown that related compounds can act as antagonists at corticotropin-releasing factor (CRF) receptors, which are critical in stress response mechanisms.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can exhibit potent binding inhibition activity against CRF1 receptors. For example, a related compound showed an IC50 value of 9.5 nM for binding inhibition and an IC50 of 88 nM for antagonistic activity in vitro . These findings suggest that this compound may possess similar pharmacological properties.

Pharmacological Profiles

A pharmacological profile of structurally related compounds indicates a potential for modulating stress-induced responses. For example, orally administered compounds from the same class have been shown to suppress stress-induced adrenocorticotropic hormone (ACTH) secretion in animal models, highlighting their therapeutic potential in managing stress-related disorders .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds analogous to this compound:

  • CRF1 Receptor Antagonism : A study identified a compound with a similar scaffold that demonstrated effective CRF1 receptor antagonism, providing a basis for further exploration of this compound in stress-related pharmacology .
  • Metabolic Stability : Metabolic studies revealed that certain structural modifications could enhance the metabolic stability of these compounds when subjected to human hepatic microsomes, suggesting avenues for optimizing drug design .
  • Therapeutic Implications : The implications of these findings suggest that this compound could be explored for therapeutic applications in treating anxiety and depression by modulating neuroendocrine responses to stressors.

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